molecular formula C21H16N2O2S B2959103 (E)-3-(furan-2-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide CAS No. 391866-94-7

(E)-3-(furan-2-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide

Cat. No.: B2959103
CAS No.: 391866-94-7
M. Wt: 360.43
InChI Key: FJIMVROHPLMYOC-PKNBQFBNSA-N
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Description

“(E)-3-(furan-2-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide” is a derivative of thiazole bearing Schiff base . It’s a pharmacologically active compound used in the treatment of acute and chronic inflammation, pain relief, and fever .


Molecular Structure Analysis

The molecular structure of this compound was analyzed using density functional theory (DFT). The energies of the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) were evaluated to identify the reactivity parameter .


Chemical Reactions Analysis

The chemical reactions of this compound involve its interaction with the cyclooxygenase enzyme (COX-1 and COX-2). The compound was docked inside the crystal structure of the enzyme to evaluate its binding potency with the active site of the enzyme .

Scientific Research Applications

Crystallographic Insights

The crystal structures of related furan-containing N-tosylacrylamide compounds have been studied to understand their conformation and molecular interactions. These studies reveal details about the orientation of furan and other rings relative to the acrylamide plane, highlighting the compound's structural characteristics and potential for forming specific molecular arrangements (Cheng et al., 2016).

Organic Synthesis and Catalysis

Compounds related to "(E)-3-(furan-2-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide" have been used in the development of novel organic synthesis methods. For example, the activation and borylation of furans catalyzed by iron complexes with N-heterocyclic carbene ligands have been reported, showcasing applications in the synthesis of arylated products from furans (Hatanaka et al., 2010).

Biological Activity

Some furan derivatives have shown potential in vitro cytotoxic activity against various cancer cell lines, offering insights into structure-activity relationships and the impact of substituents on biological potency (Sa̧czewski et al., 2004). Another study has identified the growth-promoting activity of a γ-lactone carboxylic acid derived from furanyl compounds on E. coli, suggesting potential applications in microbiology and stem cell research (Denton et al., 2021).

Advanced Materials

The synthesis and characterization of pH-sensitive polymeric materials derived from acrylated phenolphthalein derivatives, including furan-containing structures, have been explored. These materials demonstrate color-switchable properties under different pH conditions, indicating applications in smart materials and sensors (Fleischmann et al., 2012).

Antiviral Research

A novel chemical compound structurally related to "this compound" has been identified as a potent inhibitor against the SARS coronavirus helicase. This compound suppresses enzymatic activities essential for the virus's replication, offering a promising avenue for antiviral drug development (Lee et al., 2017).

Mechanism of Action

The mechanism of action of this compound is related to its interaction with the cyclooxygenase enzyme (COX-1 and COX-2). It’s used in the treatment of acute and chronic inflammation, pain relief, and fever .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-14-4-10-18-19(13-14)26-21(23-18)15-5-7-16(8-6-15)22-20(24)11-9-17-3-2-12-25-17/h2-13H,1H3,(H,22,24)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIMVROHPLMYOC-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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